molecular formula C23H26N2O6 B2776730 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide CAS No. 2034240-20-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

Cat. No.: B2776730
CAS No.: 2034240-20-3
M. Wt: 426.469
InChI Key: STGPTHIFSXSWMG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c26-21(24-13-16-6-7-19-20(12-16)31-15-30-19)22(27)25-14-23(28,17-4-2-1-3-5-17)18-8-10-29-11-9-18/h1-7,12,18,28H,8-11,13-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPTHIFSXSWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.

    Introduction of the hydroxy-phenyl group: This step involves the use of phenylboronic acid in a Suzuki coupling reaction.

    Formation of the tetrahydro-2H-pyran ring: This can be synthesized via a Prins reaction involving an aldehyde and an alkene.

    Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular pathways . The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N4O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 2415530-81-1

The structure features a benzodioxole moiety, which is known for its diverse biological activities, and an oxan ring that may contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the benzodioxole derivatives have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. A study demonstrated that related compounds inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM .

2. Antioxidant Activity

Several derivatives of benzodioxole have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is vital for preventing cellular damage associated with various diseases.

3. Antimicrobial Effects

Studies have also revealed antimicrobial activities against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes in inflammatory pathways (e.g., COX and LOX).
  • Receptor Modulation : It may interact with specific receptors involved in inflammation and pain signaling.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice showed that the topical application of a related benzodioxole derivative resulted in significant reduction of inflammation induced by arachidonic acid. The compound decreased leukotriene levels and inhibited edema formation, suggesting potential use in treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that N-[benzodioxole]-based compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings support further exploration into their use as antimicrobial agents.

Data Table: Biological Activities Summary

Activity TypeMechanismIC50/Effectiveness
Anti-inflammatoryCOX/LOX inhibitionIC50: 0.1 - 0.4 µM
AntioxidantFree radical scavengingEffective in cellular models
AntimicrobialMembrane disruptionMIC: 50 - 100 µg/mL

Q & A

Basic: What are the standard protocols for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging amide coupling and protection/deprotection strategies. For example:

  • Step 1: React benzodioxole-derived amines with activated carbonyl intermediates (e.g., oxalyl chloride or acetic anhydride) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using bases such as triethylamine to neutralize HCl byproducts .
  • Step 2: Introduce the hydroxy-oxan-phenyl moiety via Grignard reactions (e.g., methylmagnesium bromide at -78°C) followed by quenching with ethanol or NH4Cl .
  • Purification: Use column chromatography (e.g., 20–80% EtOAc/hexane gradients) and monitor reaction progress via TLC .
    Key Data: Typical yields range from 40% to 88%, depending on steric hindrance and intermediate stability .

Basic: How is this compound characterized structurally?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for benzodioxole methylene (δ ~4.2–5.0 ppm), oxan-4-yl protons (δ ~3.2–4.0 ppm), and amide carbonyls (δ ~165–175 ppm) .
    • IR: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry: HRMS (ESI+) provides exact mass verification (e.g., [M+H]⁺) .
    Note: Cross-validate assignments with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What stability considerations are critical under physiological conditions?

Answer:

  • pH Stability: Test degradation in buffers (pH 1–10) via HPLC. Amide bonds are prone to hydrolysis in acidic/basic conditions, while benzodioxole may oxidize .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., >150°C for crystalline forms) .
  • Light Sensitivity: Monitor UV-induced degradation (λmax ~255 nm) in accelerated stability studies .

Advanced: How can conflicting crystallographic data (e.g., hydrogen bonding vs. disorder) be resolved?

Answer:

  • Software Tools: Use SHELX for refinement, particularly SHELXL for small-molecule datasets. For disorder, apply PART and SUMP instructions to model split positions .
  • Hydrogen Bond Analysis: Apply graph-set analysis (e.g., Etter’s rules) to classify patterns (e.g., D(2) chains in benzodioxole interactions) .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Advanced: How to optimize reaction yields when synthesizing sterically hindered intermediates?

Answer:

  • Reagent Selection: Use bulky bases (e.g., DIPEA) to minimize side reactions in amide coupling .
  • Temperature Control: Perform Grignard additions at -78°C to prevent retro-aldol reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 48h to 2h) for steps prone to decomposition .
    Case Study: A 40% yield improvement was achieved by switching from DCM to DMF for polar intermediates .

Advanced: How to model the compound’s reactivity (e.g., metabolic pathways) computationally?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to predict sites of oxidation (e.g., benzodioxole methylene) or hydrolysis (amide bonds) .
  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (CYP3A4) to identify potential metabolites .
  • QSAR Models: Train models on similar amides to predict logP (~2.5–3.5) and solubility (<0.1 mg/mL in water) .

Advanced: How to resolve discrepancies in NMR data (e.g., unexpected splitting or integration)?

Answer:

  • Dynamic Effects: Use variable-temperature NMR (e.g., 25°C to 60°C) to detect conformational exchange in oxan-4-yl groups .
  • NOESY: Identify through-space correlations between benzodioxole and phenyl protons to confirm spatial proximity .
  • Solvent Screening: Switch from CDCl3 to DMSO-d6 to resolve broad peaks caused by hydrogen bonding .

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